molecular formula C13H13BrN2O B13874621 5-Bromo-3-[(3,4-dimethylphenyl)methyl]pyrimidin-4-one

5-Bromo-3-[(3,4-dimethylphenyl)methyl]pyrimidin-4-one

Cat. No.: B13874621
M. Wt: 293.16 g/mol
InChI Key: IDEYALYYIISEMN-UHFFFAOYSA-N
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Description

5-Bromo-3-[(3,4-dimethylphenyl)methyl]pyrimidin-4-one: is a heterocyclic compound that features a bromine atom at the 5th position and a 3,4-dimethylphenylmethyl group at the 3rd position of the pyrimidin-4-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-[(3,4-dimethylphenyl)methyl]pyrimidin-4-one typically involves the following steps:

    Substitution Reaction: The 3,4-dimethylphenylmethyl group can be introduced via a nucleophilic substitution reaction using appropriate reagents and catalysts.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and substitution reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidin-4-one derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes and interactions at the molecular level.

    Enzyme Inhibition: It may act as an inhibitor for specific enzymes, providing insights into enzyme function and regulation.

Medicine:

    Drug Development: The compound has potential as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Therapeutic Agents: It may exhibit therapeutic properties such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or optical activity.

    Chemical Manufacturing: It can be employed in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Bromo-3-[(3,4-dimethylphenyl)methyl]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern on the pyrimidin-4-one ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H13BrN2O

Molecular Weight

293.16 g/mol

IUPAC Name

5-bromo-3-[(3,4-dimethylphenyl)methyl]pyrimidin-4-one

InChI

InChI=1S/C13H13BrN2O/c1-9-3-4-11(5-10(9)2)7-16-8-15-6-12(14)13(16)17/h3-6,8H,7H2,1-2H3

InChI Key

IDEYALYYIISEMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CN2C=NC=C(C2=O)Br)C

Origin of Product

United States

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